2-Bromo-2-methylpropanenitrile 2-Bromo-2-methylpropanenitrile
Brand Name: Vulcanchem
CAS No.: 41658-69-9
VCID: VC2363754
InChI: InChI=1S/C4H6BrN/c1-4(2,5)3-6/h1-2H3
SMILES: CC(C)(C#N)Br
Molecular Formula: C4H6BrN
Molecular Weight: 148 g/mol

2-Bromo-2-methylpropanenitrile

CAS No.: 41658-69-9

Cat. No.: VC2363754

Molecular Formula: C4H6BrN

Molecular Weight: 148 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-2-methylpropanenitrile - 41658-69-9

Specification

CAS No. 41658-69-9
Molecular Formula C4H6BrN
Molecular Weight 148 g/mol
IUPAC Name 2-bromo-2-methylpropanenitrile
Standard InChI InChI=1S/C4H6BrN/c1-4(2,5)3-6/h1-2H3
Standard InChI Key XDSDCTDECRVDTB-UHFFFAOYSA-N
SMILES CC(C)(C#N)Br
Canonical SMILES CC(C)(C#N)Br

Introduction

Physical and Chemical Properties

2-Bromo-2-methylpropanenitrile exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in chemical synthesis. Understanding these properties is essential for researchers and industrial chemists working with this compound.

Physical Properties

The compound is typically observed as a colorless to light yellow liquid at room temperature. Table 1 summarizes the key physical properties of 2-Bromo-2-methylpropanenitrile.

PropertyValue
Molecular FormulaC4H6BrN
Molecular Weight148.00 g/mol
Physical StateColorless to light yellow liquid
Boiling PointApproximately 139.5°C
Density1.4796 g/cm³
Refractive Index1.4379
CAS Number41658-69-9

Table 1: Physical properties of 2-Bromo-2-methylpropanenitrile

Chemical Properties

The chemical properties of 2-Bromo-2-methylpropanenitrile are largely dictated by the presence of the bromine atom and the nitrile group. The bromine atom, being attached to a tertiary carbon, makes it susceptible to nucleophilic substitution reactions. The nitrile group, on the other hand, can undergo various transformations including reduction to amines and hydrolysis to carboxylic acids.

The compound's reactivity is further enhanced by the presence of the quaternary carbon center, which introduces steric factors that can influence reaction pathways and selectivity. The combination of these structural features contributes to the compound's versatility in organic synthesis.

Synthesis Methods

Several methods have been developed for the synthesis of 2-Bromo-2-methylpropanenitrile, each with its advantages and limitations. These methods are employed both in laboratory settings and industrial production.

Laboratory Synthesis

The most common laboratory method for synthesizing 2-Bromo-2-methylpropanenitrile involves the reaction of tert-butyl bromide with sodium cyanide in ethanol. This nucleophilic substitution reaction proceeds under relatively mild conditions and offers good yields.

Another approach involves the dehydration of amides using phosphorus (V) oxide, although this method may be less selective and produce lower yields compared to the cyanation approach.

Industrial Production

Industrial production of 2-Bromo-2-methylpropanenitrile typically follows similar synthetic routes as laboratory methods but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Industrial production often employs continuous flow reactors and advanced purification techniques to ensure consistent product quality.

The scaling up of the synthesis process requires careful consideration of heat management, reaction kinetics, and safety measures due to the exothermic nature of the reactions involved and the potential hazards associated with handling large quantities of sodium cyanide and other reagents.

Chemical Reactions

2-Bromo-2-methylpropanenitrile participates in a variety of chemical reactions, making it a versatile building block in organic synthesis. Understanding these reactions is crucial for exploiting the full potential of this compound in synthetic applications.

Nucleophilic Substitution Reactions

One of the most characteristic reactions of 2-Bromo-2-methylpropanenitrile is nucleophilic substitution, where the bromine atom is replaced by various nucleophiles. This reaction type is facilitated by the tertiary nature of the carbon bearing the bromine atom, which favors SN1 mechanisms.

Common nucleophiles employed in such reactions include cyanide (leading to dinitriles), azide (leading to azido-nitriles), and various amines (leading to amino-nitriles). The Strecker reaction, which involves the formation of α-aminonitriles, can utilize 2-Bromo-2-methylpropanenitrile as a precursor .

Reduction Reactions

The nitrile group in 2-Bromo-2-methylpropanenitrile can be reduced to form 2-methylpropanenitrile using various reducing agents such as lithium aluminum hydride in anhydrous ether. This transformation is valuable for synthesizing aliphatic amines, which are important intermediates in pharmaceutical and agrochemical industries.

Oxidation Reactions

Oxidation of 2-Bromo-2-methylpropanenitrile, typically using potassium permanganate in acidic or basic medium, can lead to the formation of corresponding carboxylic acids. This transformation offers a route to accessing branched carboxylic acids, which are important building blocks in various industries.

Reaction with Ammonium Hydroxide

Although 2-Bromo-2-methylpropanenitrile itself doesn't readily react with ammonium hydroxide, similar compounds like 2-bromo-2-methylpropanoyl bromide can react with aqueous ammonia to form 2-Bromo-2-methylpropanamide, as shown in the literature for related compounds . This indicates the potential versatility of brominated nitrile derivatives in amidation reactions.

Applications in Organic Synthesis

2-Bromo-2-methylpropanenitrile finds diverse applications in organic synthesis, particularly in the preparation of complex molecules with specific structural features.

Synthesis of Hindered Anilines

Comparative Analysis with Similar Compounds

To better understand the unique properties and reactivity of 2-Bromo-2-methylpropanenitrile, it is instructive to compare it with structurally similar compounds. Table 2 presents a comparative analysis of 2-Bromo-2-methylpropanenitrile with related compounds.

CompoundStructure TypeNotable PropertiesComparative Reactivity
2-Bromo-2-methylpropanenitrileBrominated NitrileColorless to light yellow liquid; BP ≈ 139.5°CModerate reactivity in nucleophilic substitution
2-Iodo-2-methylpropionitrileIodinated NitrileEnhanced reactivity in substitution reactionsHigher reactivity than the bromo analog but less stability
2-Fluoro-2-methylpropionitrileFluorinated NitrileIncreased lipophilicityLower reactivity in substitution reactions
2-Bromo-2-methylpropaneBrominated AlkaneLacks the nitrile functionalityDifferent reactivity profile; cannot undergo nitrile-specific transformations
2-Bromo-2-methylpropanamideBrominated AmideContains an amide instead of nitrile groupDifferent reactivity profile; undergoes amide-specific reactions

Table 2: Comparative analysis of 2-Bromo-2-methylpropanenitrile with structurally similar compounds

This comparative analysis highlights the unique combination of a bromine atom and a nitrile group in 2-Bromo-2-methylpropanenitrile, which contributes to its specific reactivity patterns and applications in organic synthesis.

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